molecular formula C20H19N5OS B6558839 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide CAS No. 1170434-37-3

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide

Cat. No. B6558839
CAS RN: 1170434-37-3
M. Wt: 377.5 g/mol
InChI Key: LWPHFAQTNPJNIK-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities . They are part of a collection of rare and unique chemicals often used by early discovery researchers .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific compound. For example, the linear formula for N-(1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is C14H10N2OS .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied. They can undergo a range of reactions depending on the specific derivative and the conditions under which the reaction is carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific compound. For example, N-(1,3-BENZOTHIAZOL-2-YL)BENZAMIDE has a molecular weight of 254.313 .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention for their potential as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis. Researchers have compared the inhibitory concentrations of newly synthesized molecules with standard reference drugs. Notably, these new benzothiazole derivatives exhibit better inhibition potency against M. tuberculosis .

Medicinal Chemistry and Drug Development

The compound’s structure makes it an interesting candidate for further exploration in drug discovery. Researchers investigate its interactions with biological targets, aiming to design more effective drugs. Molecular docking studies against specific targets (such as DprE1) help identify potent inhibitors with enhanced anti-tubercular activity .

Luminescent Properties

Certain benzothiazole derivatives, including those related to VU0643525-1, exhibit luminescence properties. For instance, N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) and N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) have been investigated. Understanding their luminescent behavior can have applications in materials science and optoelectronics .

Organic Synthesis and Chemical Reactions

The synthesis of benzothiazole derivatives involves various pathways, such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. Researchers explore these synthetic methods to access novel compounds with diverse properties. The compound’s structure may serve as a building block for other heterocyclic molecules .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can also vary widely. Some benzothiazole derivatives have shown promising activity against M. tuberculosis .

Future Directions

Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research will likely continue to explore the synthesis of new benzothiazole derivatives and their potential applications .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13-12-18(22-19(26)14-8-10-15(11-9-14)24(2)3)25(23-13)20-21-16-6-4-5-7-17(16)27-20/h4-12H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPHFAQTNPJNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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